N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a small molecule featuring a thiazole core substituted with a 4-(tert-butyl)phenyl group at the 4-position. The benzamide moiety is modified with a piperidin-1-ylsulfonyl group at the para position. This structural architecture aligns it with a class of compounds designed to modulate inflammatory pathways, particularly through NF-κB activation and cytokine potentiation .
Properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S2/c1-25(2,3)20-11-7-18(8-12-20)22-17-32-24(26-22)27-23(29)19-9-13-21(14-10-19)33(30,31)28-15-5-4-6-16-28/h7-14,17H,4-6,15-16H2,1-3H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFGFVQSQGXOPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: This step involves the alkylation of the phenyl ring using tert-butyl halides in the presence of a strong base.
Amidation: The final step involves the formation of the benzamide linkage through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the piperidinyl group.
Reduction: Reduction reactions could target the sulfonyl group or the benzamide linkage.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, thiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s structure suggests potential as an inhibitor of certain biological pathways.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide” would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting their activity. The piperidinyl group might enhance binding affinity, while the sulfonyl group could improve solubility and stability.
Comparison with Similar Compounds
Table 1: Substituent Effects on Bioactivity
Modifications in the Sulfonyl Group
The piperidin-1-ylsulfonyl group in the target compound contrasts with other sulfonamide derivatives:
- Compound 2E151 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-propylpiperidin-1-yl)sulfonyl)benzamide): Replaces piperidine with 4-propylpiperidine, increasing hydrophobicity but reducing solubility and in vivo efficacy .
- GSK735826A (N-(4-(pyridin-2-yl)thiazol-2-yl)-(1,3)dioxolo(4′,5′:4,5)benzo(1,2-d)thiazol-6-amine): Uses a fused dioxolo-benzothiazole system instead of sulfonamide, shifting activity toward kinase inhibition .
Core Heterocycle Modifications
- Compounds 3b, 4a–b, 5b, 6a–b (): Replace thiazole with triazole or pyridine rings, reducing NF-κB activity but enhancing anti-LSD1 effects .
- N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-TMP)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2e) : Incorporates a piperidine nitroxide, shifting the mechanism toward radical scavenging .
Biological Activity
N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound belonging to the thiazole class, known for its diverse biological activities. This article explores its biological activity, mechanism of action, structure-activity relationships, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNS, with a molecular weight of 343.5 g/mol. The compound features a thiazole ring, a piperidine moiety, and a sulfonamide group, contributing to its potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The thiazole moiety is known for its role in enzyme inhibition, while the piperidinyl group may enhance binding affinity due to its structural properties. The sulfonamide group potentially improves solubility and stability, making the compound more bioavailable.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of various thiazole derivatives against both Gram-positive and Gram-negative bacteria. Compounds with substitutions similar to those in this compound demonstrated potent activity against multiple bacterial strains .
Antitubercular Activity
In a related context, thiazole derivatives have been investigated for their antitubercular properties. A series of compounds were synthesized and evaluated for their inhibitory concentrations against Mycobacterium tuberculosis, revealing significant activity with IC values ranging from 1.35 to 2.18 μM . This positions this compound as a candidate for further development in tuberculosis treatment.
Cytotoxicity Studies
Cytotoxicity assessments on human cell lines (e.g., HEK-293 cells) indicated that many thiazole derivatives are non-toxic at effective concentrations. This suggests a favorable therapeutic index for compounds like this compound .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Thiazole Ring | Essential for enzyme interaction |
| Piperidine Substitution | Enhances binding affinity |
| Sulfonamide Group | Improves solubility and stability |
| tert-butyl Group | Influences lipophilicity and membrane permeability |
Case Studies and Research Findings
- Antibacterial Efficacy : In a study on hybrid antimicrobials combining thiazoles with cell-penetrating peptides, compounds similar to this compound exhibited potent antibacterial activity against various strains .
- Antitubercular Screening : Another investigation into substituted benzamides revealed that compounds with similar structural motifs showed IC values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis .
- Cytotoxicity Assessment : Evaluation of cytotoxic effects on human embryonic kidney cells demonstrated that several derivatives were non-toxic at therapeutic concentrations, supporting their potential use in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
